

# D-Val-Leu-Lys-Chloromethylketone CAS number and chemical data

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## Compound of Interest

Compound Name: *D-Val-Leu-Lys-Chloromethylketone*

Cat. No.: *B1336821*

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## In-Depth Technical Guide: D-Val-Leu-Lys-Chloromethylketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **D-Val-Leu-Lys-Chloromethylketone**, a potent and irreversible inhibitor of the serine protease thrombin.

## Chemical and Physical Data

**D-Val-Leu-Lys-Chloromethylketone**, also known as D-VLK-CMK, is a synthetic peptide derivative designed to target and inhibit thrombin. Its chemical and physical properties are summarized below for easy reference.

Property	Value	Reference
CAS Number	75590-15-7	[1]
Molecular Formula	C18H34N4O3Cl	[2]
Formula Weight	389.9 g/mol	[2]
Appearance	Solid	
Solubility	Soluble in DMSO and DMF	[2]
Storage Temperature	-20°C	[2]
Inhibition Constant (k/Ki)	2.3 x 10 <sup>3</sup> M <sup>-1</sup> s <sup>-1</sup> (for human thrombin)	[1]

## Mechanism of Action

**D-Val-Leu-Lys-Chloromethylketone** is a cell-permeable, irreversible inhibitor of thrombin, a critical enzyme in the blood coagulation cascade.[2] Its inhibitory activity stems from the chloromethylketone (CMK) functional group.[2]

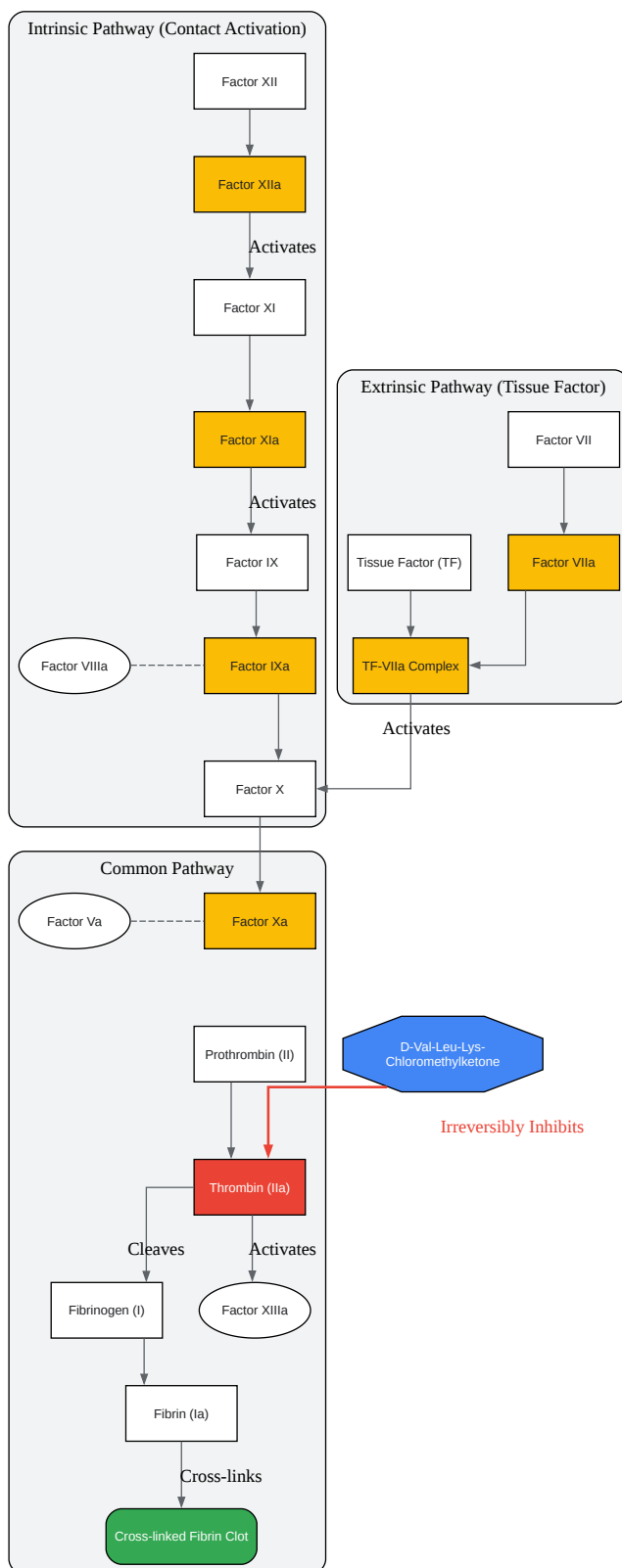
The mechanism of inhibition involves a two-step process:

- **Binding:** The peptide sequence (D-Val-Leu-Lys) of the inhibitor directs it to the active site of thrombin, where it binds with high affinity.
- **Irreversible Inhibition:** The chloromethylketone group then forms a covalent bond with a key serine or cysteine residue within the enzyme's active site.[2] This alkylation permanently deactivates the thrombin enzyme, preventing it from participating in the coagulation cascade.

## Signaling Pathway: The Coagulation Cascade

The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin plays a central role in the common pathway, where it catalyzes the conversion of fibrinogen to fibrin, the primary component of the blood clot.

The following diagram illustrates the coagulation cascade and the point of inhibition by **D-Val-Leu-Lys-Chloromethylketone**.



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Caption: The Coagulation Cascade and Inhibition by **D-Val-Leu-Lys-Chloromethylketone**.

## Experimental Protocols

The following provides a general framework for a fluorometric thrombin inhibition assay. This can be adapted for use with **D-Val-Leu-Lys-Chloromethylketone**.

Objective: To determine the inhibitory potential of **D-Val-Leu-Lys-Chloromethylketone** against thrombin activity.

Materials:

- **D-Val-Leu-Lys-Chloromethylketone**
- Human  $\alpha$ -thrombin
- Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
- Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
- DMSO or DMF for inhibitor stock solution
- 96-well black microplate
- Fluorometric microplate reader (Excitation/Emission ~350/450 nm)

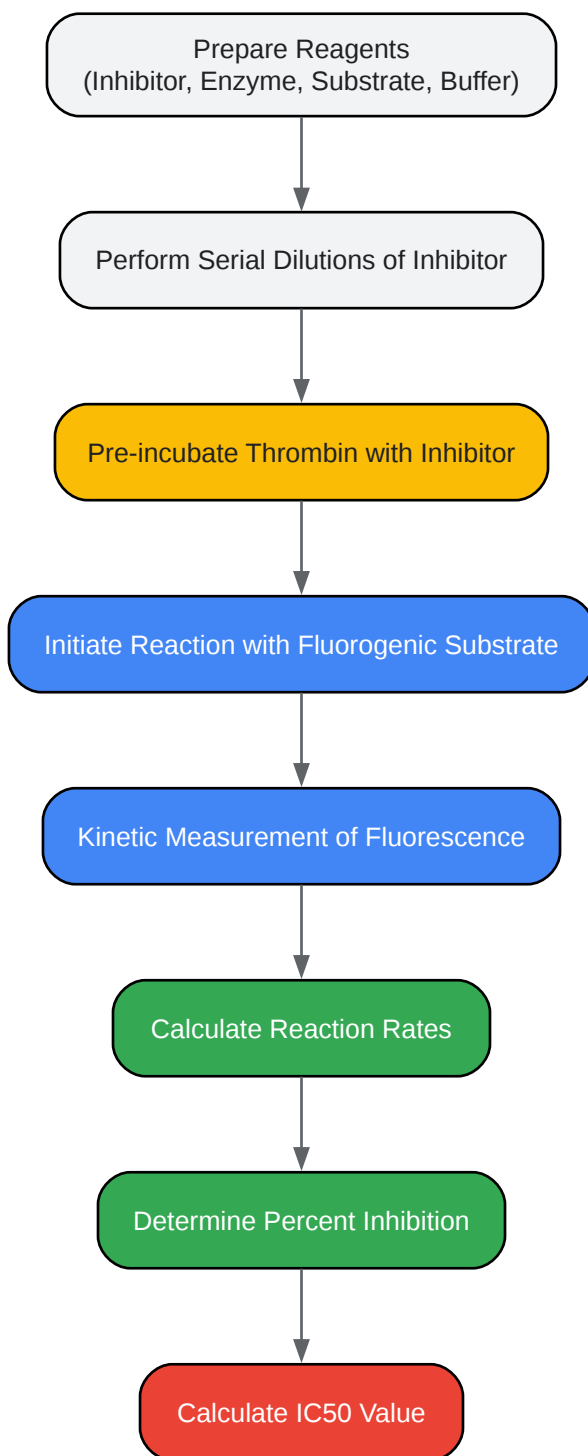
Procedure:

- Inhibitor Preparation:
  - Prepare a stock solution of **D-Val-Leu-Lys-Chloromethylketone** (e.g., 10 mM) in DMSO or DMF.
  - Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay.
- Assay Setup:

- In a 96-well black microplate, add the following to each well:
  - Test wells: A fixed volume of thrombin solution and varying concentrations of **D-Val-Leu-Lys-Chloromethylketone**.
  - Positive control well: Thrombin solution and Assay Buffer (no inhibitor).
  - Negative control well: Assay Buffer only (no thrombin or inhibitor).
- Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
  - Add the fluorogenic thrombin substrate to all wells to initiate the enzymatic reaction.
- Measurement:
  - Immediately place the microplate in a fluorometric plate reader.
  - Measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) in kinetic mode.
- Data Analysis:
  - Calculate the rate of substrate cleavage (reaction velocity) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
  - Determine the percent inhibition for each concentration of **D-Val-Leu-Lys-Chloromethylketone** relative to the positive control.
  - Plot the percent inhibition against the inhibitor concentration to determine the IC<sub>50</sub> value.

## Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a thrombin inhibitor like **D-Val-Leu-Lys-Chloromethylketone**.



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Caption: Workflow for a Thrombin Inhibition Assay.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **D-Val-Leu-Lys-Chloromethylketone**. It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety guidelines include:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle the compound in a well-ventilated area.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.

This technical guide provides a foundational understanding of **D-Val-Leu-Lys-Chloromethylketone** for its application in research and drug development. For specific experimental applications, it is crucial to consult relevant literature and optimize protocols accordingly.

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